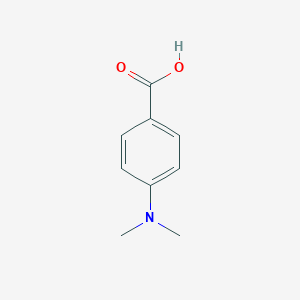

4-(Dimethylamino)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.00e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16596. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIYEOMDOWUDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060708 | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000625 [mmHg] | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-84-1 | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dimethylaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIMETHYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1MA908EV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-(Dimethylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)benzoic acid, also known by the CAS Registry Number 619-84-1, is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a dimethylamino group at the para position, makes it a subject of interest in various chemical and pharmaceutical research areas.[1] This compound serves as a crucial intermediate in the synthesis of dyes, UV absorbers, and pharmaceuticals.[2] Notably, it is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (Padimate O), a common UV filter in sunscreen products.[3] An in-depth understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This guide provides a detailed overview of these properties, supported by experimental protocols for their determination.

Core Physical and Chemical Properties

The physical characteristics of this compound are well-documented, providing a basis for its identification and handling. At room temperature, it exists as a white to off-white or light grey crystalline powder.[1][3][4]

General and Physicochemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [5][6] |

| Molecular Weight | 165.19 g/mol | [5][7] |

| Appearance | White, beige to grayish-green crystalline powder | [1][3][4] |

| Density | 1.04 - 1.2 g/cm³ | [4][8] |

| pKa (at 25°C) | 6.03 | [1][4] |

| Flash Point | 170 °C | [4][9] |

| Refractive Index | 1.3715 | [3][4] |

Thermal Properties

The melting and boiling points are critical parameters for assessing the purity and stability of the compound under thermal stress.

| Property | Value | Reference |

| Melting Point | 238-243.5 °C (decomposes) | [3][4][7][8][10][11] |

| Boiling Point | 315.8 °C at 760 mmHg | [2][8] |

Solubility Profile

The solubility of this compound dictates its behavior in various solvent systems, which is crucial for reaction chemistry, purification, and formulation.

| Solvent | Solubility | Reference |

| Water | Insoluble / Sparingly soluble | [1][3][4] |

| Ethanol | Soluble | [1][4][12] |

| Methanol | Soluble / Slightly Soluble | [1][4] |

| Acetone | Soluble | [1] |

| Ether | Sparingly Soluble / Very Slightly Soluble | [4][7][12] |

| DMSO | Slightly Soluble | [4] |

| Hydrochloric Acid (HCl) | Soluble | [4][7] |

| Potassium Hydroxide (KOH) Solutions | Soluble | [7][9] |

| Acetic Acid | Practically Insoluble | [4][7] |

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Spectrum | Data | Reference |

| ¹H NMR | Spectrum available in DMSO-d₆ | [2][13] |

| ¹³C NMR | Data available for structurally similar compounds | [14] |

Other Spectroscopic Data

| Spectrum | Data | Reference |

| Infrared (IR) | Spectra available (KBr disc, Nujol mull) | [2] |

| UV-Visible | Spectrum available | [2] |

| Mass Spectrometry (MS) | Electron Ionization (EI) spectrum available | [2] |

Experimental Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a solid organic compound such as this compound.

Caption: Workflow for the characterization of an organic solid.

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid, indicating its purity.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[2]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 1-2 mm.[3]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (approx. 240°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[15]

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[3] The melting point range is reported as T1-T2. A narrow range (0.5-1.0°C) is indicative of a pure compound.

Solubility Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Methodology:

-

Preparation: Add approximately 0.1 g of solid this compound to a small test tube.[10]

-

Solvent Addition: Add 3 mL of the chosen solvent (e.g., water, ethanol, 5% NaOH, 5% HCl) in portions, shaking the tube after each addition.[10][12]

-

Observation: Observe whether the solid dissolves completely. If a homogeneous solution forms, the compound is soluble. If solid remains, it is insoluble. For liquid-liquid systems, the formation of a single layer indicates miscibility, while two distinct layers indicate immiscibility.[12]

-

Systematic Testing: A systematic approach is often used: start with water, followed by ether. If insoluble in water, test solubility in 5% NaOH and 5% HCl to identify acidic or basic functional groups.[10][16]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film or KBr Pellet):

-

Sample Preparation (Thin Film): Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[1] Apply a drop of this solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the compound with about 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a pellet press.[17]

-

Data Acquisition: Place the prepared sample (film on plate or KBr pellet) in the sample holder of an FT-IR spectrometer.[1]

-

Spectrum Recording: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[18]

-

Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C-N stretch, and aromatic C-H and C=C bands).[19]

¹H NMR Spectroscopy

Objective: To determine the proton environments in the molecule, providing detailed structural information.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in it).[20] Add a small amount of an internal standard like tetramethylsilane (TMS).

-

Instrumentation: Place the sample in an NMR tube and insert it into a high-field NMR spectrometer (e.g., 400 MHz or higher).[21]

-

Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the number of scans, pulse angle, and relaxation delay.[21]

-

Analysis: Analyze the resulting spectrum for chemical shifts (indicating the electronic environment of protons), integration (the ratio of protons of different types), and splitting patterns (providing information about neighboring protons).[22]

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the high-vacuum ion source of the mass spectrometer.[14]

-

Ionization: Bombard the sample with a high-energy electron beam, causing ionization and fragmentation of the molecules.[14][23]

-

Mass Analysis: Accelerate the resulting positive ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic field.[23]

-

Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against the m/z ratio.

-

Analysis: Identify the molecular ion peak (M+) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural insights.[13]

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. byjus.com [byjus.com]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.ws [chem.ws]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. books.rsc.org [books.rsc.org]

- 22. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 23. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

An In-depth Technical Guide to 4-(Dimethylamino)benzoic Acid: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)benzoic acid, a substituted aromatic carboxylic acid, serves as a significant molecule in various scientific and industrial domains. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental methodologies for its synthesis and analysis. Detailed protocols for its synthesis, purification, and quantification by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and titration are presented. Furthermore, this guide elucidates its primary role as a UV absorber and its metabolic relationship with the sunscreen agent Padimate O. All quantitative data are summarized in structured tables, and relevant experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application by researchers and professionals in drug development and related fields.

Chemical Structure and Identification

This compound is characterized by a benzoic acid core with a dimethylamino substituent at the para-position of the benzene ring.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 619-84-1[1][2] |

| Molecular Formula | C₉H₁₁NO₂[1][2] |

| SMILES | CN(C)C1=CC=C(C=C1)C(=O)O[1] |

| InChI Key | YDIYEOMDOWUDTJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application and handling. It typically appears as a white to off-white crystalline solid.[3][4]

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Melting Point | 241-243 °C (decomposes) | [5][6][7] |

| Boiling Point | 315.8 ± 25.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in alcohol, HCl, and KOH solutions; sparingly soluble in ether; practically insoluble in water and acetic acid. | [3][8][9] |

| pKa | 6.03 | [3][8] |

| Appearance | White to off-white crystalline powder | [3] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [5][6] |

Spectroscopic Data

Spectroscopic data are essential for the identification and characterization of this compound.

| Spectrum | Key Features |

| ¹H NMR | Spectral data is available and can be accessed through chemical databases.[10] |

| ¹³C NMR | Predicted chemical shifts for key carbon atoms include the carboxylic carbon (165-175 ppm) and aromatic carbons. |

| IR | Expected characteristic peaks include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹).[11] |

| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z 165.[2] |

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed Carboxylation

This protocol describes a modern and efficient method for the synthesis of this compound.

Materials:

-

p-Dimethylaminobromobenzene

-

Palladium complex catalyst (e.g., [Pd(PPh₃)₄])

-

Toluene

-

Carbon dioxide (CO₂) gas

-

Acid for workup (e.g., HCl)

Procedure:

-

In a reaction tube, dissolve the palladium complex (0.02 mmol) and p-dimethylaminobromobenzene (1.0 mmol) in 3 mL of toluene.

-

Purge the reaction tube with CO₂ gas by evacuating and backfilling three times, then connect a CO₂ balloon to maintain a positive pressure.

-

Heat the reaction mixture at 50 °C for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature and acidify it.

-

Concentrate the reaction solution and purify the product by column chromatography to yield this compound.[8]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the analysis of this compound using reverse-phase HPLC.

Instrumentation and Conditions:

-

Column: Newcrom R1[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[3]

-

Detection: UV detector at an appropriate wavelength.

-

Injection Volume: 5-10 µL

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Set up the HPLC system with the specified column and mobile phase.

-

Inject the standards and the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantification in Biological Matrices by LC-MS/MS

This protocol is designed for the quantification of this compound in biological samples, such as human plasma, which is particularly relevant for drug metabolism studies.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard (e.g., this compound-d6).[6][7]

-

Add 300 µL of cold acetonitrile to precipitate the proteins.[6][12]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7][12]

Illustrative LC-MS/MS Conditions:

-

LC Column: C18 or Phenyl reverse-phase column.[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

-

Flow Rate: 0.4 mL/min.[7]

-

MS Ionization: Electrospray Ionization (ESI), positive mode.

-

MS Detection: Multiple Reaction Monitoring (MRM).

Quantification by Acid-Base Titration

This protocol describes a classical chemical method for determining the purity of this compound.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Ethanol (to dissolve the sample)

-

Phenolphthalein indicator

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a minimal amount of ethanol.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.

-

Record the volume of NaOH solution used.

-

Calculate the purity of the this compound based on the stoichiometry of the reaction (1:1 molar ratio with NaOH).

Biological Significance and Applications

This compound is primarily known for its application as a UV absorber and its role as a key intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[4][10] Its esters, such as Padimate O (2-ethylhexyl 4-dimethylaminobenzoate), are used as sunscreen agents.[2]

The compound itself is a biotransformation product of Padimate O.[13] Understanding this metabolic pathway is crucial in the context of drug development and safety assessment of cosmetic ingredients.

While direct modulation of specific signaling pathways by this compound is not extensively documented, its derivatives have shown biological activities. For instance, certain hydrazone derivatives of a structurally related compound have been investigated for their anticancer properties through the inhibition of the MARK4 signaling pathway.[1]

Conclusion

This compound is a versatile chemical compound with significant applications in industrial synthesis and as a UV protective agent. This technical guide has provided a detailed overview of its chemical structure, properties, and, critically for the target audience, robust experimental protocols for its synthesis and quantification. The provided workflows and data tables are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively work with and characterize this important molecule. Further research into the direct biological activities and potential signaling pathway interactions of this compound may unveil new therapeutic or pharmacological applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Dimethylaminobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CAS 619-84-1: this compound | CymitQuimica [cymitquimica.com]

- 11. Methyl red - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. 4-Dimethylaminobenzoic acid | 619-84-1 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Dimethylamino)benzoic acid in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and applying the solubility characteristics of this compound. While extensive qualitative data is available, specific quantitative solubility data is not readily found in publicly accessible literature. The IUPAC-NIST Solubility Data Series, specifically Volume 99: "Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures," is a recommended resource for potentially detailed and critically evaluated quantitative data.[1]

Introduction to this compound

This compound, with the chemical formula C₉H₁₁NO₂, is a substituted aromatic carboxylic acid.[2] It consists of a benzoic acid core with a dimethylamino group at the para (4-) position of the benzene ring. At ambient conditions, it typically appears as a white to off-white crystalline solid.[3] This compound serves as a key intermediate in the synthesis of various chemical entities, including dyes and pharmaceuticals. Notably, its esters, such as Padimate A and Padimate O, are utilized as ultraviolet (UV) screening agents.

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. This compound is characterized by its limited solubility in water and enhanced solubility in several common organic solvents.[3]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a range of organic solvents based on available literature.

| Solvent | Solubility Description |

| Alcohols | |

| Ethanol | Soluble[3] |

| Methanol | Soluble, Slightly Soluble[3][4] |

| Ketones | |

| Acetone | More Soluble[3] |

| Ethers | |

| Diethyl Ether | Sparingly Soluble |

| Amides | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] |

| Acids | |

| Acetic Acid | Practically Insoluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and formulation. The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method

This method establishes the equilibrium solubility of a solute in a solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-determined volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After the equilibration period, allow the vials to rest at the controlled temperature for a short period to permit the undissolved solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a chemically compatible syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute a known volume of the clear, filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in units of g/100 mL, mg/mL, or molarity (mol/L).

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical and pharmaceutical processes. The following diagram illustrates a logical workflow for solvent screening based on solubility determination.

Caption: A logical workflow for solvent selection.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For precise quantitative data, experimental determination using the described protocols is recommended, and consultation of specialized chemical data series is advised.

References

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)benzoic Acid from p-Nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for producing 4-(Dimethylamino)benzoic acid, a valuable intermediate in organic synthesis and pharmaceutical development, starting from p-nitrobenzoic acid. The synthesis is a robust two-step process involving the reduction of a nitro group followed by exhaustive methylation of the resulting primary amine. This document details the underlying chemical principles, offers multiple established experimental protocols, and presents quantitative data to assist in methodology selection and optimization.

Overall Synthesis Pathway

The conversion of p-nitrobenzoic acid to this compound is efficiently achieved in two sequential reaction steps:

-

Reduction: The nitro group of p-nitrobenzoic acid is reduced to a primary amine, yielding p-aminobenzoic acid (PABA).

-

Methylation: The primary amine of p-aminobenzoic acid is exhaustively methylated to a tertiary amine, forming the final product, this compound.

Caption: Overall two-step synthesis from p-nitrobenzoic acid.

Step 1: Reduction of p-Nitrobenzoic Acid to p-Aminobenzoic Acid

The reduction of an aromatic nitro group to a primary amine is a fundamental and well-established transformation in organic synthesis.[1] Several reliable methods are available for this conversion, with the choice depending on factors like functional group tolerance, scalability, cost, and safety considerations.[1] Common methodologies include catalytic hydrogenation and metal-mediated reductions.[2]

Methodologies for Nitro Group Reduction

-

Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and clean reaction profiles.[1][3] It typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), with molecular hydrogen (H₂).[1]

-

Metal-Mediated Reductions: Easily oxidized metals in the presence of an acid are effective for this transformation.[2] Common systems include tin (Sn) or tin(II) chloride (SnCl₂) with hydrochloric acid (HCl), and iron (Fe) with HCl or acetic acid.[2][4] These methods are robust and often used when catalytic hydrogenation is not feasible.

Caption: Generalized experimental workflow for nitro group reduction.

Experimental Protocols

Protocol 1A: Catalytic Hydrogenation using Pd/C This protocol is adapted from a general procedure for the hydrogenation of aromatic nitro compounds.[1][5]

-

Preparation: In a pressure-rated hydrogenation vessel, dissolve p-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or an aqueous solution of sodium hydroxide (to form the sodium salt).[1][5]

-

Catalyst Addition: Carefully add the 10% Palladium on Carbon (Pd/C) catalyst (typically 0.5-5% by weight of the starting material) to the solution.[5]

-

Hydrogenation: Seal the vessel and purge it first with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 2-4 MPa).[1][5]

-

Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to 60-70°C) until hydrogen uptake ceases.[1][5] Monitor the reaction's progress by TLC or LC-MS to confirm the disappearance of the starting material.[1]

-

Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the solvent.[1]

-

Isolation: If the reaction was run in an alkaline solution, acidify the filtrate to a pH of ~3-4 to precipitate the p-aminobenzoic acid.[5] If run in a neutral solvent, concentrate the filtrate under reduced pressure.[1]

-

Purification: Collect the solid product by filtration, wash with water, and dry. The crude amine can be further purified by crystallization if necessary.[1][5]

Protocol 1B: Reduction using Tin(II) Chloride This method provides a mild alternative to catalytic hydrogenation.[3] The following protocol is based on a typical tin chloride reduction.[1][4]

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve p-nitrobenzoic acid (1.0 eq) in ethanol.[1]

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.[1] Add concentrated hydrochloric acid and heat the reaction mixture.[4][6]

-

Reaction: Heat the mixture to reflux and stir vigorously for 1-3 hours.[4] Monitor the reaction by TLC until the starting material is consumed.[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a sodium hydroxide solution to precipitate tin salts.

-

Isolation: Filter the mixture to remove the tin oxide precipitate.[6] The filtrate can be further acidified with an acid like glacial acetic acid to precipitate the product, which can then be collected by filtration.[6]

-

Purification: The collected solid is washed and dried. Recrystallization can be performed for further purification.

Quantitative Data Summary: Reduction of p-Nitrobenzoic Acid

| Method | Reducing Agent | Solvent / Co-reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | Pd/C, H₂ | NaOH (aq) | 60-70 | ~1-2 | >96 | >99 (HPLC) | [5] |

| Thiosulfate Reduction | (NH₄)₂S₂O₃ | Ethanol/Water | 80 | 4 | 80-88 | N/A | [7] |

| Metal Reduction | Sn, conc. HCl | N/A | Reflux | ~0.5 | N/A | N/A | [6] |

Step 2: Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a highly effective method for the N-methylation of primary or secondary amines to their corresponding tertiary amines.[8] It utilizes an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[8][9] A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[8][10]

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde.[11] This ion is then reduced by a hydride transfer from formic acid, with the irreversible loss of carbon dioxide as a driving force.[8][12] For a primary amine like p-aminobenzoic acid, this process occurs twice to yield the N,N-dimethylated product.[10][11]

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Experimental Protocol

Protocol 2A: Eschweiler-Clarke Methylation of p-Aminobenzoic Acid This protocol is a generalized procedure based on established Eschweiler-Clarke conditions.[10]

-

Preparation: To a flask containing p-aminobenzoic acid (1.0 eq), add an excess of formic acid (e.g., >4 eq) followed by an excess of aqueous formaldehyde solution (37%) (e.g., >2 eq).

-

Reaction: Heat the reaction mixture, typically to 80-100°C, for several hours (e.g., 8-18 h).[9][10] The reaction is often heated at or near the boiling point of the aqueous solution.[8]

-

Work-up: After cooling the reaction to room temperature, carefully neutralize the mixture. This can be done by adding a base such as sodium hydroxide to reach a basic pH (e.g., pH 11).[10]

-

Isolation: The product, this compound, may precipitate upon neutralization or cooling. If it remains in solution, it can be extracted with an organic solvent like dichloromethane (DCM) after acidification and subsequent basification of the aqueous phase.[10]

-

Purification: The crude product can be collected by filtration if it precipitates, or by concentrating the organic extracts.[10] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary: Eschweiler-Clarke Reaction

| Substrate Type | Reagents | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference |

| General Primary/Secondary Amine | Formaldehyde (aq), Formic Acid | 80-100 | 18 | Up to 98 | General procedure, avoids quaternization. | [8][9][10] |

This guide outlines a reliable and scalable pathway for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions and safety procedures. Standard laboratory safety practices should be followed when handling all chemicals mentioned.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 4-(Dimethylamino)benzoic Acid: From Discovery to a Core Intermediate in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)benzoic acid, a substituted aromatic carboxylic acid, has carved a significant niche in various scientific and industrial domains since its initial synthesis in the early 20th century. Initially explored in the realm of dye chemistry, its unique photochemical properties have led to its prominence as a key component in UV absorbers and as a photosensitizer in therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It details experimental protocols for its preparation and characterization and delves into its applications, particularly its role as a photosensitizer in drug development and its potential interactions with cellular signaling pathways.

Discovery and History

The synthesis of this compound was first reported in the early 20th century during investigations into substituted aromatic compounds for their utility in dye chemistry and pharmaceutical development. While a specific individual is not credited with its discovery, its emergence is rooted in the broader exploration of aromatic compounds during that era. Initially, it was synthesized through standard organic chemistry techniques prevalent at the time, primarily for its chromophoric properties. Over the years, its utility has expanded significantly, finding applications as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and UV filters.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory and development settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | [3] |

| Melting Point | 241-243 °C (decomposes) | [4][5] |

| Boiling Point | 315.8 °C at 760 mmHg | [6] |

| pKa | 6.027 | [7] |

| pKb | 11.488 | [7] |

| Solubility | Limited in water; soluble in ethanol, methanol, acetone, HCl and KOH solutions; sparingly soluble in ether; practically insoluble in acetic acid. | [7] |

| Appearance | White to off-white crystalline solid/powder and chunks. | [1][2][4][5] |

Synthesis of this compound

There are two primary methods for the synthesis of this compound, each with its own set of advantages and considerations.

Synthesis from 4-Nitrobenzoic Acid (Reductive Amination)

This is a common and well-established method that proceeds in two main steps: the reduction of the nitro group to an amino group, followed by methylation. A more direct approach involves a reductive alkylation process.

Experimental Protocol:

Materials:

-

4-Nitrobenzoic acid

-

Methanol

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Hydrogen gas (H₂)

-

Acetic acid (optional, as a promoter)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration aid (e.g., Celite)

-

Sodium hydroxide (for workup)

-

Hydrochloric acid (for workup)

-

Ethanol and water (for recrystallization)

Procedure:

-

Reduction of the Nitro Group:

-

In a hydrogenation vessel (e.g., a Parr shaker or a stirred autoclave), a solution of 4-nitrobenzoic acid in methanol is prepared.

-

A catalytic amount of palladium on carbon is added to the solution. A small amount of acetic acid can be added to facilitate the reaction.

-

The vessel is purged with an inert gas and then pressurized with hydrogen gas.

-

The reaction mixture is agitated (stirred or shaken) at a controlled temperature (typically between 50-70°C) until the theoretical amount of hydrogen has been consumed, indicating the complete reduction of the nitro group to an amine.[8][9]

-

-

Reductive Alkylation:

-

After the initial reduction, the vessel is carefully depressurized and repressurized with hydrogen.

-

A stoichiometric amount of formaldehyde is then added to the reaction mixture. The temperature is maintained in a similar range (50-70°C).[8][9]

-

The reaction is continued under hydrogen pressure until the uptake of hydrogen ceases, signifying the formation of the dimethylamino group.[8][9]

-

-

Workup and Purification:

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration through a pad of Celite. The filter cake is washed with methanol.

-

The combined filtrate is concentrated under reduced pressure.

-

The residue is dissolved in water and the pH is adjusted to precipitate the product. This may involve neutralization with an acid if the reaction was performed under basic conditions, or basification followed by acidification.

-

The crude this compound is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure crystalline product.[6]

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Comparison with the literature value.

-

Spectroscopy:

-

¹H NMR: To confirm the presence of the aromatic protons, the N,N-dimethyl protons, and the carboxylic acid proton.

-

¹³C NMR: To identify all the unique carbon atoms in the molecule.

-

FTIR: To detect the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the carboxylic acid, the C-N stretch of the aromatic amine, and the aromatic C-H stretches.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

-

Palladium-Catalyzed Synthesis

An alternative approach involves the palladium-catalyzed carbonylation of a halogenated precursor.

Experimental Protocol:

Materials:

-

4-Bromo-N,N-dimethylaniline

-

Palladium catalyst (e.g., [Pd(π-cinnamyl)Cl]₂)

-

Bulky phosphine ligand (e.g., BippyPhos)

-

Carbon monoxide (CO) source (e.g., CO gas or a CO-releasing molecule)

-

Solvent (e.g., Toluene)

-

Base (e.g., Triethylamine)

Procedure:

-

Reaction Setup:

-

In a reaction vessel equipped for inert atmosphere techniques, the palladium catalyst and the phosphine ligand are dissolved in an appropriate solvent like toluene.

-

-

Carbonylation:

-

4-Bromo-N,N-dimethylaniline and a base are added to the catalyst mixture.

-

The reaction vessel is then pressurized with carbon monoxide gas.

-

The reaction is heated to a specified temperature (e.g., 100°C) and stirred for a defined period (e.g., 24 hours).

-

-

Workup and Purification:

-

After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove the base and any inorganic byproducts.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is then purified by flash column chromatography on silica gel to isolate the pure this compound.

-

Applications in Drug Development and as a Photosensitizer

This compound and its derivatives have garnered significant interest in the field of drug development, primarily due to their ability to act as photosensitizers and their potential to interact with biological pathways.

Role as a Photosensitizer in Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death, particularly in cancer cells.[10] Upon activation by light of a specific wavelength, a photosensitizer like this compound can transition to an excited triplet state. From this state, it can initiate two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer can react directly with a substrate, such as a biological molecule, to produce free radicals. These radicals can then interact with oxygen to generate reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals.

-

Type II Reaction: The excited photosensitizer can transfer its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

Both pathways result in the production of cytotoxic ROS that can damage cellular components, including lipids, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis.

Caption: General mechanism of photodynamic therapy.

Interaction with Cellular Signaling Pathways

While the direct modulation of specific signaling pathways by this compound is an area of ongoing research, studies on related benzoic acid derivatives provide insights into potential mechanisms of action relevant to drug development.

-

Histone Deacetylase (HDAC) Inhibition: Certain naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases.[2][7] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. This mechanism is a key target in cancer therapy. Dihydroxybenzoic acid (DHBA), for instance, has been identified as a potent HDAC inhibitor that can induce cancer cell death.[2][7] Given its structural similarity, this compound could be investigated for similar activities.

-

NF-κB and STAT3 Signaling: An aminobenzoic acid derivative, DAB-1, has been shown to inhibit the TNFα/NF-κB and IL6/STAT3 signaling pathways in bladder cancer models.[11] These pathways are critical regulators of inflammation and cell survival, and their inhibition can suppress tumor growth and metastasis.[11] This suggests that the aminobenzoic acid scaffold, which is central to this compound, may have the potential to modulate these key cancer-related pathways.

-

Cell Cycle and Apoptosis: Studies on other benzoic acid derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells.[12] For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid was found to induce G2/M cell-cycle arrest and apoptosis in breast cancer cells, associated with increased caspase-3 activity.[12]

It is important to note that while these findings with related compounds are promising, further research is required to elucidate the specific effects of this compound on these and other signaling pathways, such as the AP-1, NRF2, and HIF-1 pathways, which are also critical in cancer progression and response to therapy.

Caption: A typical experimental workflow.

Conclusion

This compound has evolved from a compound of interest in early 20th-century dye chemistry to a versatile molecule with significant applications in materials science and drug development. Its role as a UV absorber is well-established, and its potential as a photosensitizer in photodynamic therapy continues to be an active area of research. While the broader class of benzoic acid derivatives has shown promise in modulating key cellular signaling pathways implicated in cancer, the specific molecular targets and mechanisms of action of this compound itself warrant further in-depth investigation. This technical guide provides a foundational understanding of this important compound, offering detailed protocols and a summary of its known properties and applications to aid researchers and scientists in their ongoing and future work.

References

- 1. benchchem.com [benchchem.com]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Methylamino)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids - Google Patents [patents.google.com]

- 10. Modulation of neurotrophic signaling pathways by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular therapy with derivatives of amino benzoic acid inhibits tumor growth and metastasis in murine models of bladder cancer through inhibition of TNFα/NFΚB and iNOS/NO pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 4-(Dimethylamino)benzoic Acid: A Technical Guide for Drug Development Professionals

An In-depth Exploration of 4-(Dimethylamino)benzoic Acid and its Derivatives in Oncological, Microbial, and Enzymatic Contexts

Abstract

This compound (DMABA) is a multifaceted organic compound primarily recognized for its utility as a UV absorber in the cosmetics industry and as a crucial intermediate in the synthesis of various pharmaceutical agents, including local anesthetics and anti-inflammatory drugs. While direct evidence of its intrinsic biological activity remains limited in publicly accessible research, the DMABA scaffold serves as a foundational structure for a plethora of derivatives exhibiting significant pharmacological properties. This technical guide synthesizes the available information on DMABA and provides a comprehensive overview of the biological activities of its key derivatives, with a focus on anticancer, antimicrobial, and enzyme-inhibiting functionalities. This document is intended to be a resource for researchers, scientists, and professionals in the field of drug discovery and development, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to this compound (DMABA)

This compound, a substituted aromatic carboxylic acid, is a stable, white to off-white crystalline powder. Its chemical structure, featuring a benzene ring substituted with a carboxylic acid group and a dimethylamino group, makes it a versatile building block in organic synthesis.[1] While its primary applications have been in non-biological contexts, the structural motifs present in DMABA are frequently found in biologically active molecules, prompting investigation into the therapeutic potential of its derivatives.

Direct Biological Activity of this compound: An Area for Future Research

Extensive literature searches for direct, peer-reviewed evidence of the biological activity of this compound itself yield limited quantitative data. One study investigating the potential of benzoic acid derivatives as histone deacetylase (HDAC) inhibitors found that a structurally similar compound, dimethoxy benzoic acid (DMBA), did not exhibit inhibitory activity against HDACs.[2][3] This finding may suggest a similar lack of HDAC inhibition by DMABA, although direct experimental verification is required. The primary biological role of DMABA appears to be as a metabolite of the sunscreen agent Padimate O.[4] The paucity of data on the direct biological effects of DMABA presents an opportunity for further research to explore its potential intrinsic pharmacological properties.

Biological Activities of this compound Derivatives

The DMABA core structure has been extensively modified to generate derivatives with potent and diverse biological activities. The following sections detail the key therapeutic areas where these derivatives have shown promise.

Anticancer Activity

Derivatives of 4-(2-(dimethylamino)ethoxy)benzoic acid, particularly hydrazone derivatives, have demonstrated notable anticancer properties. These compounds have been identified as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a serine/threonine kinase implicated in the development and progression of various cancers. Inhibition of MARK4 by these derivatives can induce apoptosis and curtail the growth and proliferation of cancer cells.

Quantitative Data: Anticancer Activity of 4-(2-(dimethylamino)ethoxy)benzohydrazide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| H4 | MCF-7 (Breast Cancer) | 27.39 |

| A549 (Lung Cancer) | 45.24 | |

| H19 | MCF-7 (Breast Cancer) | Not Reported |

| A549 (Lung Cancer) | Not Reported |

Table 1: Half-maximal inhibitory concentration (IC50) values for hydrazone derivatives of 4-(2-(dimethylamino)ethoxy)benzoic acid against human breast and lung cancer cell lines.[1]

Signaling Pathway: MARK4 Inhibition

The anticancer mechanism of these derivatives is primarily attributed to the inhibition of the MARK4 signaling pathway, which is believed to subsequently modulate the MAPK/ERK pathway, leading to apoptosis.[1]

Figure 1: Proposed signaling pathway for the anticancer activity of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives.

Antimicrobial Activity

While extensive quantitative data for a broad range of DMABA derivatives is still an area of active investigation, initial studies suggest that modifications to the core structure can lead to compounds with potential antibacterial and antifungal activities.[1] The general mechanism of action for antimicrobial benzoic acid derivatives often involves the disruption of microbial membranes and inhibition of essential enzymes.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium, such as Mueller-Hinton Broth for bacteria.

-

Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without compound), negative (broth only), and vehicle controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[1]

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Enzyme Inhibition

Certain aminobenzoic acid derivatives have been shown to inhibit the activity of specific enzymes. For example, 4-aminobenzoic acid has been identified as a non-competitive inhibitor of the monophenolase activity of mushroom tyrosinase and a competitive inhibitor of its diphenolase activity.[6]

Quantitative Data: Inhibition of Mushroom Tyrosinase by Aminobenzoic Acids

| Compound | Enzyme Activity | Inhibition Type | Ki (µM) | IC50 (µM) |

| 4-Aminobenzoic Acid | Monophenolase | Non-competitive | 3.8 | 20 |

| Diphenolase | Competitive | 20 | 20 |

Table 2: Inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for 4-aminobenzoic acid against mushroom tyrosinase.[6]

While this data is for the primary amine analog, it suggests that the general aminobenzoic acid scaffold can interact with enzyme active sites, warranting further investigation into the enzyme inhibitory potential of DMABA and its derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of DMABA derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7 or A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive the vehicle (e.g., DMSO) or a known cytotoxic drug. The plates are then incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Dimethylaminobenzoic acid | 619-84-1 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

4-(Dimethylamino)benzoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-(Dimethylamino)benzoic acid (DMABA). The information is intended to guide laboratory personnel in the safe use, storage, and disposal of this chemical, minimizing potential risks and ensuring a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is categorized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6]

GHS Classification:

Hazard Statements:

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H11NO2 | [7] |

| Molecular Weight | 165.19 g/mol | [7][8] |

| Appearance | White to yellowish crystalline powder | [1] |

| Melting Point | 241-243 °C (decomposes) | [5][7][9] |

| Boiling Point | 315.8 °C at 760 mmHg | [1][7] |

| Flash Point | 144.8 °C | [1][7] |

| Density | 1.18 g/cm³ | [1] |

| Solubility | Insoluble in water. Soluble in alcohol, hydrochloric acid, alkali solution, and ether. | [5][9] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The available data indicates potential for irritation.

| Toxicity Data | Value | Reference |

| Intravenous LD50 (mouse) | 180 mg/kg | [8] |

| Oral LD50 (rat) | > 2000 mg/kg | [10] |

While specific experimental protocols for the toxicological assessment of this compound are not publicly available, standardized tests such as the OECD Guidelines for the Testing of Chemicals are typically employed. For instance, skin irritation is often assessed using in vitro methods like the Reconstructed Human Epidermis (RhE) test (OECD 439), and eye irritation is evaluated using methods like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437). Acute oral toxicity is generally determined by studies following OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).

Safety and Handling Precautions

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[2][11][12]

-

Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2][11]

Personal Protective Equipment (PPE)

| PPE Category | Item | Specifications | Reference |

| Eye/Face Protection | Safety Goggles | Must conform to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. | [1][2][11] |

| Skin Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Inspect gloves for any signs of degradation or punctures before use. | [1][11] |

| Lab Coat | A lab coat must be worn to protect clothing and skin from contamination. | [11] | |

| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient, if dust is generated, or if irritation is experienced. | [1][2][11] |

Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[1][2][12]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[12]

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [1][2][3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor. | [1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention. | [1][2][3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1][2] |

Storage and Disposal

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][11]

-

Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][2][7]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][11]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

Accidental Release Measures

-

Ensure adequate ventilation and wear appropriate personal protective equipment.[2][3]

-

Avoid dust formation.[2]

-

For a small spill, carefully sweep up the solid material and place it into a labeled container for hazardous waste disposal.[2][11]

-

Clean the spill area with an appropriate solvent, followed by soap and water.[11]

-

Do not let the chemical enter drains.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][13]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[2][3][13]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

References

- 1. echemi.com [echemi.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound | CAS#:619-84-1 | Chemsrc [chemsrc.com]

- 8. This compound | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Dimethylaminobenzoic acid | 619-84-1 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. capotchem.com [capotchem.com]

Theoretical Exploration of 4-(Dimethylamino)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)benzoic acid (DMABA), a parasubstituted derivative of benzoic acid, has garnered significant attention in various scientific fields due to its intriguing photophysical properties and potential applications. Its structure, featuring an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid group, facilitates intramolecular charge transfer (ICT), making it a model compound for studying this fundamental process. Theoretical and computational studies have been instrumental in elucidating the structural, electronic, and spectroscopic characteristics of DMABA, providing insights crucial for its application in areas such as dye-sensitized solar cells, nonlinear optics, and as a fluorescent probe. This technical guide provides a comprehensive overview of the theoretical studies on DMABA, presenting key quantitative data, detailed computational protocols, and visualizations of relevant processes to aid researchers in their understanding and utilization of this versatile molecule.

Core Concepts: A Theoretical Overview

Theoretical studies on this compound predominantly employ quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These computational techniques allow for the prediction of a wide range of molecular properties with a good balance of accuracy and computational cost.

Key areas of theoretical investigation for DMABA include:

-

Molecular Geometry: Determining the optimized three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

-

Vibrational Analysis: Calculating the vibrational frequencies and assigning them to specific molecular motions, which corresponds to the peaks observed in experimental FT-IR and FT-Raman spectra.

-

Electronic Structure: Analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the electronic transitions and reactivity of the molecule.

-

Spectroscopic Properties: Simulating the electronic absorption (UV-Vis) and emission spectra to predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions.

-

Nonlinear Optical (NLO) Properties: Calculating properties like polarizability and hyperpolarizability to assess the potential of DMABA in NLO applications.

-

Natural Bond Orbital (NBO) Analysis: Investigating the intramolecular bonding and charge delocalization to understand the stability and charge transfer characteristics of the molecule.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data obtained from theoretical studies on this compound, primarily using the B3LYP functional with the 6-311++G(d,p) basis set.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.405 | |

| C2-C3 | 1.392 | |

| C3-C4 | 1.401 | |

| C4-C5 | 1.401 | |

| C5-C6 | 1.392 | |

| C6-C1 | 1.405 | |

| C1-N7 | 1.375 | |

| N7-C8 | 1.465 | |

| N7-C9 | 1.465 | |

| C4-C10 | 1.488 | |

| C10-O11 | 1.221 | |

| C10-O12 | 1.357 | |

| Bond Angles (º) | ||

| C2-C1-C6 | 118.9 | |

| C1-C2-C3 | 120.7 | |

| C2-C3-C4 | 120.5 | |

| C3-C4-C5 | 118.8 | |

| C4-C5-C6 | 120.5 | |

| C5-C6-C1 | 120.7 | |

| C1-N7-C8 | 120.9 | |

| C1-N7-C9 | 120.9 | |

| C8-N7-C9 | 118.2 | |

| C3-C4-C10 | 120.8 | |

| C5-C4-C10 | 120.4 | |

| O11-C10-O12 | 124.3 | |

| Dihedral Angles (º) | ||

| C2-C1-N7-C8 | 179.9 | |

| C6-C1-N7-C9 | 179.9 | |

| C3-C4-C10-O11 | 179.8 | |

| C5-C4-C10-O12 | 0.2 |

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) | Assignment |

| 3420 | - | 3425 | O-H stretch |

| 3085 | 3088 | 3090 | C-H stretch (aromatic) |

| 2925 | 2928 | 2930 | C-H stretch (methyl) |

| 1685 | 1688 | 1690 | C=O stretch |

| 1605 | 1608 | 1610 | C-C stretch (aromatic) |

| 1530 | 1532 | 1535 | C-C stretch (aromatic) |

| 1445 | 1448 | 1450 | C-H in-plane bend |

| 1365 | 1368 | 1370 | C-N stretch |

| 1180 | 1182 | 1185 | C-H in-plane bend |